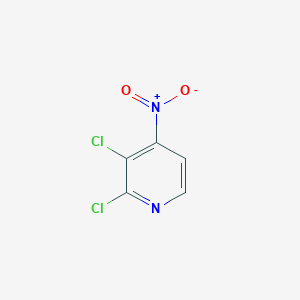

2,3-Dichloro-4-nitropyridine

描述

Significance of Nitropyridine Scaffolds in Organic Synthesis

Nitropyridines are a class of pyridine (B92270) derivatives that contain one or more nitro groups. These scaffolds are of considerable interest in organic and medicinal chemistry due to their versatile reactivity and wide range of biological activities. mdpi.com The presence of the electron-withdrawing nitro group significantly influences the chemical properties of the pyridine ring, making it susceptible to nucleophilic substitution reactions. kochi-tech.ac.jp This reactivity allows for the introduction of various functional groups, leading to the synthesis of a diverse array of more complex molecules. mdpi.com

Nitropyridine derivatives have been utilized as precursors in the synthesis of numerous biologically active compounds, including those with potential antitumor, antiviral, and anti-neurodegenerative properties. mdpi.com For instance, they have served as key intermediates in the development of inhibitors for enzymes like Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov Furthermore, the nitro group itself can be a crucial pharmacophore or can be reduced to an amino group, providing a handle for further chemical modifications. kochi-tech.ac.jp

Overview of Dichloropyridine Derivatives as Synthetic Intermediates

Dichloropyridine derivatives are another important class of intermediates in organic synthesis. The two chlorine atoms on the pyridine ring act as leaving groups, enabling a variety of substitution reactions. patsnap.com The positions of the chlorine atoms on the ring dictate the regioselectivity of these reactions, allowing for precise control over the final product's structure.

These derivatives are widely used in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comgoogle.com For example, dichloropyridines are key starting materials for producing herbicides and insecticides. chemimpex.com In medicinal chemistry, they are employed in the creation of complex molecules with therapeutic potential. chemimpex.comgoogle.com The reactivity of the chlorine atoms allows for their displacement by a range of nucleophiles, such as amines, alcohols, and thiols, facilitating the construction of diverse molecular architectures. biosynth.com

Unique Structural Features of 2,3-Dichloro-4-nitropyridine and its Research Context

This compound possesses a unique combination of functional groups that define its reactivity and potential applications. The pyridine ring is substituted with two chlorine atoms at the 2 and 3 positions and a nitro group at the 4 position. The electron-withdrawing nature of the nitro group, combined with the inductive effects of the chlorine atoms, makes the pyridine ring highly electron-deficient.

This electronic characteristic makes this compound particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 2-position is generally the most reactive towards nucleophilic attack, influenced by the strong activating effect of the para-nitro group. stackexchange.com This predictable reactivity allows for the selective introduction of substituents at specific positions on the pyridine ring.

Research involving this compound often focuses on its use as a versatile intermediate for the synthesis of more complex heterocyclic systems. For example, it has been used in the preparation of imidazo[4,5-b]pyridine derivatives, which are scaffolds of interest in medicinal chemistry. researchgate.net The compound's reactivity allows for sequential and regioselective substitution of the chlorine atoms, providing a pathway to highly functionalized pyridine derivatives.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 1360438-45-4 |

| Molecular Formula | C5H2Cl2N2O2 |

| Molecular Weight | 192.99 g/mol |

Structure

3D Structure

属性

IUPAC Name |

2,3-dichloro-4-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O2/c6-4-3(9(10)11)1-2-8-5(4)7/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOAXIALVXRHOOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1[N+](=O)[O-])Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Dichloro 4 Nitropyridine and Analogous Compounds

Direct Nitration Strategies for Dichloropyridine Precursors

The introduction of a nitro group onto a pre-existing dichloropyridine ring is a primary strategy for the synthesis of dichloronitropyridines. This approach leverages electrophilic aromatic substitution, a fundamental reaction in organic chemistry.

Electrophilic Aromatic Nitration of 2,3-Dichloropyridine (B146566)

The direct nitration of 2,3-dichloropyridine is a challenging reaction due to the electron-withdrawing nature of both the pyridine (B92270) ring nitrogen and the two chlorine atoms, which deactivates the ring towards electrophilic attack. However, under forcing conditions, nitration can be achieved. The use of strong nitrating agents, such as a mixture of nitric acid and sulfuric acid (oleum), is typically required.

One inventive concept involves the nitration of various dichloropyridines, including 2,3-dichloropyridine, using nitric acid in the presence of oleum (B3057394) (fuming sulfuric acid). google.com This method is believed to proceed through the in-situ formation of a 2,3-dichloropyridine:SO₃ complex, which then reacts with nitric acid. google.com The employment of oleum allows for the use of lower molar ratios of nitric acid to the dichloropyridine substrate and can minimize the evolution of hazardous nitrogen oxides. google.com

| Precursor | Nitrating Agent | Conditions | Product |

| 2,6-Dichloropyridine (B45657) | HNO₃ / 10-65% Oleum | 70-130 °C, 6 hours | 2,6-Dichloro-3-nitropyridine (B41883) |

| 2,3-Dichloropyridine | HNO₃ / Oleum | Not specified in detail | Potential for nitration |

Regiochemical Considerations in Nitro Group Introduction

The position of the incoming nitro group is dictated by the directing effects of the chlorine atoms and the pyridine nitrogen. In 2,3-dichloropyridine, the potential sites for nitration are positions 4, 5, and 6. The electron-withdrawing nature of the substituents deactivates all positions, but the degree of deactivation varies. The pyridine nitrogen strongly deactivates the alpha (2 and 6) and gamma (4) positions. The chlorine atoms also deactivate the ring through their inductive effect but can donate electron density through resonance.

For 2,6-dichloropyridine, nitration occurs at the 3-position. google.com For 2,3-dichloropyridine, the regiochemical outcome is more complex and can lead to a mixture of isomers. The precise control of reaction conditions is crucial for selectively obtaining the desired 4-nitro isomer.

Halogenation of Nitropyridine Derivatives

An alternative synthetic route involves the introduction of chlorine atoms onto a nitropyridine scaffold. This approach can be advantageous if the starting nitropyridine is more readily available or if this route offers better regiochemical control.

Introduction of Chlorine Atoms onto Nitropyridine Rings

The halogenation of pyridines, particularly electron-deficient ones like nitropyridines, often requires harsh conditions due to the ring's low reactivity towards electrophiles. nih.gov However, the presence of an N-oxide functionality can facilitate electrophilic substitution. For instance, 4-nitropyridine-N-oxide can be converted to 4-chloropyridine-N-oxide by heating with concentrated hydrochloric acid in a sealed tube or by refluxing for an extended period. sciencemadness.org The N-oxide can then be removed by reduction.

Another method involves the chlorination of hydroxy-nitropyridines. For example, 2,4-dihydroxy-3-nitropyridine (B116508) can be converted to 2,4-dichloro-3-nitropyridine (B57353) by heating with phosphorus oxychloride. chemicalbook.com This reaction proceeds via the conversion of the hydroxyl groups into better leaving groups, which are then displaced by chloride ions.

| Starting Material | Reagent | Product |

| 4-Nitropyridine-N-oxide | Concentrated HCl | 4-Chloropyridine-N-oxide |

| 4-Hydroxy-3-nitropyridin-2(1H)-one | Phosphorus oxychloride | 2,4-Dichloro-3-nitropyridine |

Optimization of Halogenation Conditions for Specific Isomers

Achieving regioselectivity in the halogenation of nitropyridines is a significant synthetic challenge. The directing effects of the nitro group (meta-directing and deactivating) and the pyridine nitrogen must be considered. Various strategies have been developed to control the position of halogenation on the pyridine ring, such as the use of designed phosphine (B1218219) reagents or temporary ring transformations to activate specific positions. nih.govchemrxiv.org

For instance, a method for the meta-C–H halogenation of pyridines has been developed that proceeds through a dearomatization-rearomatization process, allowing for the introduction of a halogen at a position that is typically difficult to functionalize directly. orgsyn.org While not specifically demonstrated for a nitropyridine, such advanced strategies could potentially be adapted to synthesize specific isomers of dichloronitropyridines.

Synthesis via Ring Transformation and Rearrangement Reactions

The construction of the dichloronitropyridine skeleton through ring transformation or rearrangement reactions offers a conceptually different approach. These methods often involve building the substituted pyridine ring from acyclic or different heterocyclic precursors.

Recent research has explored the synthesis of polycyclic pyridones through the ring-opening transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c] youtube.comchemimpex.comoxazine-1,8-diones. nih.govnih.govresearchgate.net These reactions, promoted by reagents like ammonium (B1175870) acetate, allow for the construction of fused pyridine systems. While these specific examples lead to more complex structures, the underlying principle of using a ring-opening and subsequent recyclization strategy could be applied to the synthesis of simpler, highly substituted pyridines. The key would be to design a suitable precursor that, upon transformation, yields the 2,3-dichloro-4-nitropyridine structure.

Pathways Involving Pyridine N-Oxides and Valence Isomerization

The synthesis of this compound can be strategically approached through the use of pyridine N-oxide intermediates. The N-oxide group plays a crucial role in activating the pyridine ring and directing the regioselectivity of electrophilic substitution, particularly nitration. This pathway typically involves a multi-step process beginning with the N-oxidation of a corresponding pyridine derivative, followed by nitration, and concluding with deoxygenation to yield the final product.

The initial step involves the oxidation of the nitrogen atom in the pyridine ring, which can be accomplished using various oxidizing agents such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). guidechem.comgoogle.com This transformation yields a pyridine N-oxide. For the synthesis of the target compound, this would ideally start from 2,3-dichloropyridine.

Once the N-oxide is formed, the subsequent nitration step is directed predominantly to the 4-position. The N-oxide group increases the electron density at the C4 position, making it more susceptible to electrophilic attack by the nitronium ion (NO₂⁺). The nitration is typically carried out using a mixture of concentrated sulfuric acid and fuming nitric acid, often referred to as nitrating acid. oc-praktikum.de The reaction conditions, including temperature and reaction time, are carefully controlled to achieve the desired product, this compound N-oxide. guidechem.comprepchem.com

The final step in this sequence is the deoxygenation of the N-oxide intermediate to restore the pyridine ring. This reduction is commonly achieved using reagents like phosphorus trichloride (B1173362) (PCl₃) in an inert solvent such as chloroform (B151607). chemicalbook.com The reaction mixture is typically heated to reflux to drive the reaction to completion, yielding this compound. chemicalbook.com

Table 1: Key Steps in Pyridine N-Oxide Pathway for Nitropyridine Synthesis

| Step | Description | Common Reagents | Example Condition |

|---|---|---|---|

| 1. N-Oxidation | Oxidation of the pyridine nitrogen to form the N-oxide. | Hydrogen peroxide/Acetic acid; m-CPBA | Heat to 80°C with H₂O₂ in acetic acid for several hours. guidechem.com |

| 2. Nitration | Electrophilic substitution at the C4 position of the N-oxide. | Conc. H₂SO₄ and fuming HNO₃ | Add nitrating acid at low temperature (0-10°C), then heat to 90-130°C. oc-praktikum.deprepchem.com |

| 3. Deoxygenation | Removal of the oxygen atom from the N-oxide. | Phosphorus trichloride (PCl₃) | Reflux with PCl₃ in dry chloroform overnight. chemicalbook.com |

A related but distinct transformation involving pyridine N-oxides is photochemical valence isomerization. acs.orgnih.gov Upon irradiation with UV light, pyridine N-oxides can rearrange into highly strained intermediates like oxaziridines. nih.gov These intermediates can then undergo further transformations. While this process has been effectively used for the C3-selective hydroxylation of pyridines, its direct application for synthesizing chlorinated nitropyridines is not established. acs.orgnih.gov However, it highlights the unique reactivity of the pyridine N-oxide scaffold and its potential for accessing diverse substitution patterns through non-traditional pathways.

Interconversion Strategies from Related Nitropyridine Isomers

The synthesis of a specific polysubstituted pyridine isomer like this compound is often challenged by the formation of other isomers. Direct nitration of 2,3-dichloropyridine, for instance, could potentially yield a mixture of products (e.g., 5-nitro and 6-nitro isomers) in addition to the desired 4-nitro product, necessitating complex separation procedures. Therefore, strategies for the interconversion of related nitropyridine isomers or the selective synthesis from different precursors are of significant interest.

Interconversion is not always a direct process of isomerizing one product to another. More commonly, it involves distinct synthetic routes that start from different precursors or employ regioselective reactions to favor the formation of one isomer over others. For example, the synthesis of 2,6-dichloro-3-nitropyridine is well-documented and typically starts with the nitration of 2,6-dichloropyridine using a mixture of concentrated sulfuric acid and fuming nitric acid. researchgate.net The electronic properties of the starting material in this case direct the nitration to the 3-position.

Another approach involves building the pyridine ring from acyclic precursors, which allows for precise placement of substituents. For instance, a method for preparing 2,6-dichloro-3-nitropyridine involves the cyclization of 2-nitroacetate and 2-halogenated acrylate (B77674) with ammonia (B1221849) to form 2,6-dihydroxy-3-nitropyridine, followed by a chlorination step. google.com This bottom-up approach offers excellent control over the final substitution pattern, avoiding the isomerism issues of direct electrophilic substitution on a pre-formed pyridine ring.

The conversion of one functional group to another on a pre-existing nitropyridine core is also a viable strategy. For example, 2-chloro-3-nitropyridine (B167233) can be synthesized from 3-nitropyridin-2-ol via halogenation with a reagent like thionyl chloride. guidechem.com Similarly, nucleophilic substitution reactions can be used to replace leaving groups on the ring. The nitro group itself can facilitate the substitution of other groups on the ring, or in some cases, be displaced by a strong nucleophile. nih.gov

Table 2: Comparison of Synthetic Routes to Dichloronitropyridine Isomers

| Target Isomer | Starting Material | Key Reaction Type | Typical Reagents | Reference |

|---|---|---|---|---|

| 2,6-Dichloro-3-nitropyridine | 2,6-Dichloropyridine | Electrophilic Nitration | Conc. H₂SO₄, Fuming HNO₃ | researchgate.net |

| 2,6-Dichloro-3-nitropyridine | 2-Nitroacetate, 2-Halogenated acrylate | Ring Formation/Cyclization | Organic base, Ammonia, Chlorinating agent | google.com |

| 2-Chloro-3-nitropyridine | 3-Nitropyridin-2-ol | Halogenation | Thionyl chloride (SOCl₂) | guidechem.com |

| 2-Chloro-4-nitropyridine | 2-Chloro-4-nitropyridine 1-oxide | Deoxygenation | Phosphorus trichloride (PCl₃) | chemicalbook.com |

Green Chemistry Approaches in this compound Synthesis

Traditional methods for the synthesis of nitropyridines, including this compound, often rely on harsh reagents such as large excesses of fuming nitric acid and concentrated sulfuric acid. google.comgoogle.com These processes generate significant amounts of acidic waste, posing environmental concerns and requiring costly treatment procedures. Green chemistry principles aim to mitigate these issues by developing more environmentally benign and sustainable synthetic routes.

Key green chemistry strategies applicable to nitropyridine synthesis include:

Alternative Reagents and Reaction Pathways: A significant green advancement is the avoidance of strong nitrating acids altogether. A patented method for producing 2,6-dichloro-3-nitropyridine utilizes a ring-formation strategy starting from non-pyridine precursors. google.com This route completely bypasses the hazardous nitration step on the pyridine ring, representing a safer and more environmentally friendly alternative.

Use of Benign Solvents: While many nitration reactions are performed using sulfuric acid as both a solvent and a catalyst, research into alternative reaction media is a core aspect of green chemistry. The exploration of aqueous media or more benign organic solvents could reduce the environmental impact of the synthesis. jmaterenvironsci.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental goal. Cyclization and addition reactions often have higher atom economy than substitution reactions that generate stoichiometric byproducts.

While specific green chemistry literature for this compound is not extensively detailed, the principles and successful applications for analogous compounds like 2,6-dichloro-3-nitropyridine provide a clear roadmap for future development. Adapting catalytic systems and exploring novel, acid-free synthetic pathways are promising avenues for the sustainable production of this important chemical intermediate.

Table 3: Comparison of Traditional vs. Potential Green Synthetic Approaches

| Aspect | Traditional Approach | Potential Green Approach | Green Advantage |

|---|---|---|---|

| Nitrating Agent | Excess fuming nitric and sulfuric acids | Catalytic system (e.g., with sulfamic acid) | Reduced acid waste, lower reagent consumption. google.com |

| Synthetic Route | Direct electrophilic nitration of pyridine ring | Ring synthesis from acyclic precursors | Avoids hazardous nitrating agents, safer process. google.com |

| Solvent | Concentrated sulfuric acid | Alternative benign solvents (e.g., aqueous media) | Reduced environmental impact, easier workup. jmaterenvironsci.com |

| Waste | High volume of acidic wastewater | Minimal waste through catalysis and high atom economy routes | Lower disposal costs, reduced pollution. |

Reactivity and Mechanistic Studies of 2,3 Dichloro 4 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) at Chlorine Centers

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 2,3-dichloro-4-nitropyridine. This reaction involves the displacement of a halide by a nucleophile and is significantly influenced by the electronic properties of the substituents on the pyridine (B92270) ring. wikipedia.org

Regioselective Substitution at C2 and C3 Chlorine Atoms

The presence of two chlorine atoms at the C2 and C3 positions raises the question of regioselectivity in SNAr reactions. The position of nucleophilic attack is determined by the relative activation of these sites by the electron-withdrawing nitro group. In related dichloronitropyridine systems, the position of the nitro group is a key determinant of which chlorine is more readily substituted. For instance, in 2,4-dichloro-3-nitropyridine (B57353), the chlorine at the 4-position is more susceptible to nucleophilic attack than the chlorine at the 2-position. mdpi.com In the case of 2,6-dichloro-3-nitropyridine (B41883), nucleophilic substitution is favored at the C2 and C6 positions, which are ortho and para to the nitro group, respectively. stackexchange.com For this compound, the C2 chlorine is positioned ortho to the nitro group, while the C3 chlorine is meta. This positioning strongly suggests that nucleophilic attack will preferentially occur at the C2 position due to the greater activation by the nitro group at this site.

Influence of the C4 Nitro Group on SNAr Activation and Selectivity

The nitro group at the C4 position plays a crucial role in activating the pyridine ring for nucleophilic aromatic substitution. numberanalytics.com Electron-withdrawing groups, such as the nitro group, are essential for stabilizing the negatively charged intermediate, known as the Meisenheimer complex, that forms during the reaction. wikipedia.orgnumberanalytics.com This stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group. wikipedia.orgnih.gov

The general order of leaving group ability in SNAr reactions is often F > Cl ≈ Br > I, which is the reverse of the order seen in SN2 reactions. nih.gov This is because the rate-determining step is typically the attack of the nucleophile on the ring, not the departure of the leaving group.

Investigation of Nucleophile Scope and Reaction Conditions

A variety of nucleophiles can be employed in the SNAr reactions of dichloronitropyridines. These include amines, alkoxides, and thiols. For example, 2,4-dichloro-3-nitropyridine has been shown to react with amines to selectively substitute the chlorine at the 4-position. mdpi.com The choice of solvent and reaction temperature can also influence the outcome of the reaction. Polar aprotic solvents are often used to facilitate SNAr reactions. clockss.org The reaction of 2-chloropyridine (B119429) derivatives with glutathione (B108866), catalyzed by microsomal glutathione S-transferase 1, demonstrates the biological relevance of such substitutions. researchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Substrate | Nucleophile | Product(s) | Reference |

|---|---|---|---|

| 2,4-Dichloro-3-nitropyridine | Amines | Selective substitution at C4 | mdpi.com |

| 2,6-Dichloro-3-nitropyridine | Piperazine derivative | Substitution at C2 | stackexchange.com |

| 3-Bromo-4-nitropyridine | Amines | Expected substitution and nitro-group migration products | clockss.org |

This table is interactive. Click on the headers to sort the data.

Formation and Stability of Meisenheimer-Type Adducts

The mechanism of SNAr reactions proceeds through the formation of a resonance-stabilized intermediate called a Meisenheimer complex or σ-adduct. wikipedia.orgnumberanalytics.com This complex is formed when the nucleophile attacks the aromatic ring, temporarily disrupting its aromaticity. youtube.com The stability of this intermediate is a key factor in determining the reaction rate. Electron-withdrawing groups, particularly nitro groups, at positions ortho or para to the site of attack are highly effective at stabilizing the negative charge of the Meisenheimer complex through resonance delocalization. wikipedia.orgmdpi.com Theoretical studies and experimental evidence have confirmed the existence and importance of these adducts in the reaction pathway. researchgate.netmdpi.com The stability of the Meisenheimer complex can be influenced by the nature of the leaving group, with fluoride (B91410) often leading to a more stable intermediate compared to chloride. mdpi.com

Reactions Involving the Nitro Group

Beyond its role in activating the ring for SNAr, the nitro group itself can undergo chemical transformations.

Selective Reduction of the Nitro Group to Amine Functionality

The nitro group of nitropyridine derivatives can be selectively reduced to an amino group. This transformation is a valuable synthetic step, as the resulting aminopyridines are important building blocks for various bioactive molecules. mdpi.com A variety of reducing agents can be employed for this purpose. For instance, sodium dithionite (B78146) (Na₂S₂O₄) has been used to reduce the nitro group of a disubstituted nitropyridine to yield a triaminopyridine intermediate. mdpi.com Other common methods for nitro group reduction include the use of metals like iron in acidic media or catalytic hydrogenation. rsc.orggoogle.com It is also possible to achieve selective reduction of the nitro group in the presence of other reducible functional groups, such as halogens, by choosing appropriate catalysts and reaction conditions. For example, platinum nanoparticles have been used for the chemoselective reduction of functionalized nitroarenes. rsc.org The use of sodium borohydride (B1222165) in the presence of transition metal complexes like Ni(PPh₃)₄ has also been reported for the reduction of nitroaromatic compounds to their corresponding amines. jsynthchem.com

Table 2: Reagents for Selective Nitro Group Reduction

| Reagent | Substrate Type | Reference |

|---|---|---|

| Sodium dithionite (Na₂S₂O₄) | Disubstituted nitropyridine | mdpi.com |

| Iron (Fe) in acidic medium | Nitroaromatics | rsc.org |

| Catalytic Hydrogenation (e.g., Pt NPs) | Functionalized nitroarenes | rsc.org |

This table is interactive. Click on the headers to sort the data.

Displacement of the Nitro Group via Vicarious Nucleophilic Substitution

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds, including nitropyridines. organic-chemistry.orgnih.gov This reaction allows for the formal replacement of a hydrogen atom by a nucleophile. organic-chemistry.org The mechanism involves the addition of a carbanion, which contains a leaving group at the nucleophilic center, to an electron-deficient aromatic ring. organic-chemistry.orgnih.gov This is followed by a base-induced β-elimination of the leaving group to restore aromaticity. nih.gov

While VNS typically targets C-H bonds, the underlying principles of nucleophilic addition to the electron-poor pyridine ring are relevant. In the context of this compound, the powerful electron-withdrawing nature of the nitro group, combined with the inductive effects of the chlorine atoms, significantly lowers the electron density of the pyridine ring, making it susceptible to nucleophilic attack.

Research on various nitropyridines demonstrates their reactivity in VNS reactions. For instance, 3-nitropyridine (B142982) can undergo VNS with carbanions like those derived from chloromethyl phenyl sulfone. kuleuven.be The reaction proceeds by addition of the carbanion ortho and para to the nitro group. researchgate.net While direct VNS displacement of the nitro group itself is not the canonical pathway, the nitro group's presence is essential for activating the ring towards such nucleophilic attacks. In some specialized cases, the nitro group can act as a leaving group, particularly in intramolecular SNAr reactions. researchgate.net

Studies on substituted nitropyridines have shown that VNS can be a highly regioselective process. For example, substituted 3-nitropyridines have been functionalized using VNS with methyl chloroacetate (B1199739) under strongly basic conditions. mdpi.com

Role of the Nitro Group as a Directing or Activating Moiety

The nitro group at the C4 position of this compound plays a crucial role in governing the molecule's reactivity and the regioselectivity of its reactions.

Activating Moiety: The -NO₂ group is a potent activating group for nucleophilic aromatic substitution (SNAr). Its strong electron-withdrawing nature, through both inductive and resonance effects, significantly depletes the electron density of the pyridine ring. nih.gov This effect is most pronounced at the ortho (C3 and C5) and para (C2 and C6) positions relative to the nitro group. In this compound, this activation facilitates the displacement of the chlorine atoms at C2 and C3 by nucleophiles. The chlorine at C2 is particularly activated due to being para to the nitro group.

Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in modern organic synthesis, and this compound serves as a versatile substrate for such reactions, allowing for the introduction of a wide range of substituents.

Palladium-Catalyzed Coupling Reactions at C2 and C3 (e.g., Stille Coupling)

Palladium-catalyzed cross-coupling reactions, such as the Stille, Suzuki, and Sonogashira reactions, are extensively used to functionalize halogenated pyridines. unl.ptresearchgate.net For dihalogenated pyridines, the regioselectivity of the coupling is a key consideration. Generally, the halide position most activated by the electronic effects of the ring nitrogen and other substituents will react preferentially.

In the case of this compound, the C2 position is electronically favored for oxidative addition to the palladium(0) catalyst due to its para relationship to the strongly electron-withdrawing nitro group. Research on the Stille coupling of 3-substituted 2,4-dichloropyridines demonstrates that the electronic nature of the C3 substituent is critical in determining the regioselectivity. researchgate.net A strongly electron-withdrawing group like nitro at C3 directs the coupling to the C4 position. researchgate.net By analogy, for this compound, the nitro group at C4 would strongly activate the C2 position for coupling reactions.

Development of Regioselective Coupling Strategies for this compound

Achieving regioselective functionalization of polyhalogenated heterocycles is a significant synthetic challenge. For substrates like this compound, strategies are needed to selectively target either the C2 or C3 position.

One approach involves leveraging the inherent electronic bias of the substrate. As mentioned, the C2 position is more electronically activated towards oxidative addition in palladium-catalyzed couplings due to the influence of the C4-nitro group. Therefore, under standard coupling conditions, functionalization is expected to occur preferentially at C2.

Alternative strategies focus on catalyst and ligand control to override the intrinsic reactivity. For example, in the study of 2,4-dichloropyridines, the use of sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to reverse the conventional selectivity, favoring coupling at C4 over the typically more reactive C2 position. nih.gov

Ligand-free Suzuki-Miyaura coupling conditions have also been developed to achieve unconventional regioselectivity. For instance, 2,4-dichloro-3-nitropyridine was selectively arylated at the C4 position using ligand-free conditions, circumventing the expected higher reactivity at the C2 position. researchgate.net This strategy could potentially be adapted for this compound to control the site of coupling.

Below is a table summarizing regioselective strategies for related dichloropyridines:

| Substrate | Reaction Type | Catalyst/Ligand | Selectivity | Reference |

| 2,4-Dichloropyridines | Suzuki-Miyaura | Pd/(η3-1-tBu-indenyl)Pd(SIPr)(Cl) | C4-selective | nih.gov |

| 2,4-Dichloropyridines | Kumada/Negishi | Pd/IPr | C4-selective | nih.gov |

| 2,4-Dichloro-3-nitropyridine | Suzuki-Miyaura | PdCl₂ (ligand-free), NBu₄Br | C4-selective | researchgate.net |

| 3-Amino-2,4-dichloropyridine | Stille | (Ph₃P)₂PdCl₂ | C2-selective | researchgate.net |

| 3-Nitro-2,4-dichloropyridine | Stille | (Ph₃P)₂PdCl₂ | C4-selective | researchgate.net |

This table is based on data for related dichloropyridine compounds to illustrate potential strategies.

Other Metal-Catalyzed Functionalizations

Beyond palladium, other transition metals can be employed for the functionalization of dichloronitropyridines. These methods can offer complementary reactivity and selectivity. For instance, copper-catalyzed reactions are often used for C-N and C-O bond formation.

In a related example, the synthesis of thieno[3,2-b]pyridines involved a one-pot procedure using a Pd/Cu catalyzed Sonogashira coupling of 2-bromo-3-chloropyridine (B1276723) with phenylacetylene, followed by treatment with sodium sulfide. researchgate.net This highlights the utility of mixed-metal catalytic systems for constructing complex heterocyclic scaffolds from halogenated pyridine precursors.

Iron-catalyzed cross-coupling reactions have also emerged as a more economical and environmentally friendly alternative to palladium-catalyzed processes, although their application to substrates like this compound is less documented.

Advanced Functionalization Pathways

The reactivity of this compound allows for its use in tandem or sequential reactions to rapidly build molecular complexity. A common and powerful strategy involves an initial SNAr reaction followed by a cross-coupling reaction, or vice versa.

For example, a highly efficient, one-pot synthesis of imidazo[4,5-b]pyridine scaffolds starts from 2-chloro-3-nitropyridine (B167233). researchgate.net This process involves a tandem sequence of an SNAr reaction with a primary amine, followed by in-situ reduction of the nitro group and subsequent heteroannulation with an aldehyde. researchgate.net A similar strategy could be envisioned for this compound, where one chlorine is first displaced by a nucleophile, followed by reduction of the nitro group and cyclization, leaving the second chlorine available for further cross-coupling functionalization.

Another advanced pathway involves the sequential functionalization at the two chloro-positions. The C4-selective cross-coupling of 2,4-dichloropyridines, followed by a subsequent SNAr reaction to displace the remaining chloride at C2, provides access to substitution patterns that are difficult to achieve through other methods. nih.gov This type of sequential strategy, when applied to this compound, would enable the synthesis of highly substituted and diverse pyridine derivatives.

The nitro group itself can be a versatile functional handle. After serving its purpose as an activating and directing group, it can be reduced to an amino group. nih.gov This amino group can then participate in a variety of subsequent transformations, such as diazotization, acylation, or further cyclization reactions, dramatically increasing the synthetic utility of the original this compound scaffold. researchgate.netnih.gov

Metalation Reactions and Subsequent Electrophilic Quenching

There are no documented studies on the metalation of this compound. Research on related compounds, such as the metalation of halopyridines using lithium amides or other strong bases, indicates that deprotonation can occur at specific positions directed by the substituents. researchgate.netthieme-connect.deresearchgate.netznaturforsch.combaranlab.org For instance, the regioselectivity of lithiation is often governed by the most acidic proton, which is influenced by the inductive and directing effects of the halogen and nitro groups. researchgate.netthieme-connect.deznaturforsch.com In many cases, these reactions are followed by quenching with an electrophile to introduce a new functional group. researchgate.netnumberanalytics.com However, no specific examples or conditions for the metalation and subsequent electrophilic quenching of this compound have been reported.

Applications of 2,3 Dichloro 4 Nitropyridine in Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Systems

The differential reactivity of the chlorine atoms at the C-2 and C-4 positions allows for sequential and regioselective nucleophilic substitutions, making 2,4-dichloro-3-nitropyridine (B57353) an ideal starting material for building intricate heterocyclic systems.

2,4-dichloro-3-nitropyridine is a cornerstone in the synthesis of fused pyridine (B92270) systems, particularly imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines. mdpi.comresearchgate.net In a typical synthetic route, the chlorine at the 4-position, being more susceptible to nucleophilic attack, is selectively displaced by an amine. mdpi.com The second chlorine at the 2-position can then be substituted by a different amine. Following these substitutions, the nitro group is reduced to an amine, creating a 2,3,4-triaminopyridine intermediate. mdpi.com This key intermediate undergoes cyclization with various reagents, such as aldehydes, to form the fused imidazole (B134444) ring, yielding the target imidazopyridine scaffold. researchgate.net This method has been successfully employed in both solid-phase and solution-phase synthesis to generate libraries of these important heterocyclic compounds. mdpi.comresearchgate.net

The ability to perform selective reactions at different positions of the 2,4-dichloro-3-nitropyridine ring allows for the creation of pyridine scaffolds with multiple functional groups. For instance, selective Suzuki-Miyaura cross-coupling reactions can be performed at the C-4 position to introduce aryl groups. mdpi.com This can be followed by other transformations, such as palladium-catalyzed aminocarbonylation, reduction of the nitro group, and further modifications to yield highly functionalized pyridine derivatives. mdpi.com These scaffolds are valuable in medicinal chemistry and material science.

Intermediate in the Development of Potential Bioactive Molecules

The pyridine core is a privileged structure in drug discovery, and 2,4-dichloro-3-nitropyridine serves as a key starting material for a variety of potential therapeutic and agrochemical agents. mdpi.com

This compound is instrumental in synthesizing molecules with potential as enzyme inhibitors. Research has shown its use in creating inhibitors of phosphodiesterase 4 (PDE4), which are targets for treating autoimmune and inflammatory diseases. researchgate.net The synthesis involves creating a library of substituted imidazo[4,5-b]pyridines from 2,4-dichloro-3-nitropyridine, with some resulting compounds showing IC50 values comparable to the known PDE4 inhibitor, rolipram. mdpi.comresearchgate.net Additionally, it has been used as a precursor for potential inhibitors of cyclin G-associated kinase (GAK) and to synthesize quinoline (B57606) derivatives that may have applications in treating cancer or autoimmune diseases. researchgate.netbiosynth.com

| Target Class | Synthesized Scaffold | Reported Biological Relevance |

|---|---|---|

| Enzyme Inhibitors | Imidazo[4,5-b]pyridines | Phosphodiesterase 4 (PDE4) inhibition for anti-inflammatory applications. mdpi.comresearchgate.net |

| Enzyme Inhibitors | Isothiazolo[4,3-b]pyridines | Potential inhibition of Cyclin G-associated kinase (GAK). mdpi.comresearchgate.net |

| Anti-inflammatory Agents | Quinoline Derivatives | Inhibition of tumor necrosis factor-alpha (TNF-α) production. biosynth.com |

In the field of agrochemicals, 2,4-dichloro-3-nitropyridine is a key intermediate for developing new active compounds. chemimpex.com It is utilized in the synthesis of novel herbicides. chemimpex.com For example, derivatives have been tested for protoporphyrinogen (B1215707) oxidase inhibitory activity, a crucial target for herbicide discovery. mdpi.com While many nitropyridine derivatives are explored for this purpose, the specific substitution pattern of 2,4-dichloro-3-nitropyridine makes it a valuable component in creating new crop protection solutions. chemimpex.commdpi.com

The demand for novel compounds in drug discovery has been met in part by combinatorial chemistry and the creation of screening libraries. researchgate.net 2,4-dichloro-3-nitropyridine is an ideal substrate for generating such libraries due to its predictable, stepwise reactivity. mdpi.com An efficient solid-supported method for synthesizing libraries of imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines has been developed using this starting material. researchgate.net This strategy allows for the rapid generation of a multitude of trisubstituted derivatives, which can then be screened for biological activity, facilitating the process of lead identification and optimization in drug development programs. researchgate.net

Role in the Synthesis of Specialized Organic Materials

The inherent chemical reactivity of dichloronitropyridines makes them valuable precursors in materials science. The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom activates the chlorine atoms for nucleophilic substitution, allowing for the construction of more complex molecules.

While direct evidence for the use of 2,3-dichloro-4-nitropyridine in polymer and coating applications is scarce in the reviewed literature, its isomers are noted for their role in this field. For instance, compounds like 2,4-dichloro-3-nitropyridine are utilized in the production of specialized polymers and coatings designed to enhance durability and resistance to environmental factors.

One related isomer, 2,6-dichloro-4-nitropyridine, has been studied in the context of polyaramid (aromatic polyamide) synthesis. kuleuven.be Polyaramids are a class of high-performance polymers known for their exceptional strength, thermal stability, and chemical resistance, with applications in aerospace technology and protective apparel. kuleuven.be In these syntheses, substituted pyridines can be used as acid scavengers or catalysts, and their specific structure influences the polymerization process. kuleuven.be The electronic properties imparted by the chloro and nitro substituents on the pyridine ring are key to their function in the polymerization reaction. kuleuven.be This suggests a potential, though not yet documented, role for this compound in similar high-performance polymer systems.

Table 1: Examples of Related Dichloronitropyridine Isomers in Material Precursor Synthesis

| Compound Name | Application Area | Reference |

|---|---|---|

| 2,4-Dichloro-3-nitropyridine | Specialized Polymers & Coatings |

The development of new energetic materials and nonlinear optical (NLO) materials often relies on heterocyclic compounds rich in nitrogen and nitro groups, which can impart high energy density, thermal stability, and unique optical properties.

Dinitropyridine and other polynitrated heterocyclic compounds are considered valuable precursors for energetic materials and explosives. researchgate.net The synthesis of these materials often involves the nitration of substituted pyridines. For example, derivatives like 4-amino-2,6-dichloro-3-nitropyridine are used as intermediates in the synthesis of more complex, fully substituted energetic pyridine compounds. researchgate.net The high nitrogen content and oxygen balance provided by the nitro groups are desirable characteristics for energetic performance. chemistry-chemists.com

In the field of optical materials, pyridine derivatives are investigated for their non-linear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. The arrangement of donor and acceptor groups (like amino and nitro groups) on a π-conjugated system is a key principle in designing NLO molecules. Research has shown that compounds like 4-aryl-3,5-dinitropyridines, derived from nitropyridine precursors, exhibit high potential for creating NLO materials. researchgate.net Similarly, crystal engineering of compounds such as 2-amino-5-nitropyridine (B18323) has been successfully used to create noncentrosymmetric structures that exhibit second-harmonic generation, a key NLO effect. acs.org

Although direct synthetic routes starting from this compound to create specific optical or energetic materials are not found in the surveyed literature, its structure, featuring both chloro (electron-withdrawing) and nitro (strong electron-acceptor) groups, makes it a plausible candidate for investigation in these advanced material applications.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2,4-Dichloro-3-nitropyridine |

| 2,6-dichloro-4-nitropyridine |

| 4-amino-2,6-dichloro-3-nitropyridine |

| 4-aryl-3,5-dinitropyridines |

Advanced Research Methodologies for 2,3 Dichloro 4 Nitropyridine

Spectroscopic and Diffraction Techniques for Characterization

Spectroscopic and diffraction methods are indispensable for the unambiguous identification and detailed structural analysis of pyridine (B92270) derivatives. These techniques provide fundamental information on molecular connectivity, three-dimensional arrangement in the solid state, and the electronic environment of the constituent atoms.

Structural Elucidation of Novel Derivatives and Intermediates

The synthesis of novel compounds from precursors like 2,3-Dichloro-4-nitropyridine necessitates rigorous structural confirmation. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Infrared (IR) spectroscopy, and mass spectrometry are routinely used to confirm the identity of synthetic products. acs.org For more complex structures and to establish stereochemistry, single-crystal X-ray diffraction is the gold standard. platonsoft.nl

For instance, in the characterization of novel pyridine derivatives, ¹H NMR provides information on the chemical environment of protons, including their number, type, and proximity to one another, while ¹³C NMR elucidates the carbon framework. acs.org IR spectroscopy is used to identify characteristic functional groups, such as the nitro group (NO₂) which has strong, characteristic stretching frequencies. acs.org

X-ray diffraction studies on related compounds, such as 2-(4-Methoxyphenoxy)-3-nitropyridine, have provided precise three-dimensional molecular structures. These studies reveal not only the core geometry but also how molecules pack in the crystal lattice, which is governed by intermolecular interactions. Similarly, the structure of 2-hydroxy-5-nitropyridine (B147068) was confirmed to exist in its oxo-form in the solid state through X-ray diffraction. semanticscholar.org Such analyses are critical for understanding the solid-state properties of these materials.

Analysis of Bond Lengths, Angles, and Planarity

Single-crystal X-ray diffraction provides precise measurements of bond lengths, bond angles, and torsion angles, offering deep insights into the molecular geometry. uu.nl This data is crucial for understanding the effects of substituents on the pyridine ring's structure. For example, the presence of an electron-withdrawing nitro group and electron-donating groups can significantly alter the geometry of the pyridine ring. nih.gov

In a study of 4-nitropyridine (B72724) N-oxide, gas-phase electron diffraction (GED) combined with quantum chemical calculations demonstrated that the electron-withdrawing nitro group leads to an increase in the ipso-angle of the ring and a decrease in the N→O bond length compared to unsubstituted pyridine N-oxide. nih.gov Analysis of related structures, like 2-amino-3-nitropyridine, using X-ray crystallography has allowed for detailed comparison between experimental bond lengths and angles and those predicted by theoretical calculations. researchgate.net

The planarity of the pyridine ring and the orientation of its substituents are also key parameters obtained from diffraction studies. For example, in 2-(4-Methoxyphenoxy)-3-nitropyridine, the two aromatic rings were found to be nearly orthogonal to each other. This kind of detailed structural information is vital for structure-activity relationship studies.

Below is a table with representative crystallographic data for a related nitropyridine derivative, illustrating the type of information obtained from X-ray diffraction studies.

| Parameter | 2-(4-Methoxyphenoxy)-3-nitropyridine |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 14.881 |

| b (Å) | 7.749 |

| c (Å) | 20.395 |

| Volume (ų) | 2348.8 |

| Z | 8 |

| Calculated Density (Mg/m³) | 1.393 |

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools to complement experimental findings, offering insights into electronic structure, reaction energetics, and reactivity that can be difficult to obtain through experiments alone. mdpi.com

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the electronic properties of molecules. nih.gov These calculations can determine parameters such as the distribution of electron density, molecular orbital energies, and electrostatic potentials. researchgate.net

For pyridine derivatives, DFT calculations have been used to correlate quantum chemical parameters with experimental observations. For example, studies on various pyridine derivatives have used DFT to calculate the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's reactivity and electronic transitions. researchgate.net Natural Bond Orbital (NBO) analysis is another technique used to study charge distribution and intramolecular interactions, such as hydrogen bonding in compounds like 2-amino-3-nitropyridine. researchgate.net

The molecular electrostatic potential (MEP) can also be calculated to predict reactive sites. In a study on nitropyridine-1-oxides, MEP calculations were used to demonstrate the presence of a π-hole interaction site above and below the nitro group, which influences intermolecular interactions. mdpi.com

Modeling of Reaction Mechanisms and Transition States

Computational modeling is a key methodology for elucidating reaction mechanisms, including the identification of intermediates and transition states. ethz.ch For reactions involving substituted pyridines, such as nucleophilic aromatic substitution (SNAr), computational studies can provide a detailed energy profile of the reaction pathway. rsc.orgmasterorganicchemistry.com

The SNAr reaction, which is highly relevant for a compound like this compound, can proceed through different mechanisms, including a classical two-step pathway involving a Meisenheimer complex or a concerted one-step process. masterorganicchemistry.comnih.gov DFT calculations can distinguish between these pathways by locating the relevant transition states and intermediates on the potential energy surface. rsc.org For example, computational studies on the substitution reactions of pentafluoropyridine (B1199360) showed that while a Meisenheimer intermediate model could predict regioselectivity, in some cases, these intermediates could not be located, suggesting a concerted mechanism. nih.gov

Computational models can also rationalize the regioselectivity observed in reactions. DFT calculations on substituted pyridines have been used to compute CH acidities, which in turn explain the regioselectivity of deprotometalation reactions. researchgate.net

Prediction of Reactivity and Regioselectivity through Molecular Orbital Theory

Molecular Orbital (MO) theory provides a framework for understanding chemical reactivity. The shapes and energies of the frontier molecular orbitals (HOMO and LUMO) are particularly important. imperial.ac.uk The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity).

For substituted pyridines, the distribution of the LUMO can predict the most likely site for nucleophilic attack. In electron-deficient pyridines, such as those containing a nitro group, the LUMO is often localized on the carbon atoms of the ring, particularly those bearing a leaving group or positioned ortho/para to a strong electron-withdrawing group. masterorganicchemistry.com This localization lowers the energy barrier for nucleophilic attack at these positions.

Fukui functions, derived from conceptual DFT, are another tool used to analyze local reactivity and predict the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. beilstein-journals.org By analyzing the changes in electron density upon the addition or removal of an electron, these functions can pinpoint the atoms most susceptible to a particular type of reaction, thus predicting the regioselectivity. beilstein-journals.org For pyridine derivatives, this approach can be used to rationalize why a nucleophile preferentially attacks one position over another.

The following table summarizes key computational parameters and their applications in studying pyridine derivatives.

| Computational Parameter | Application | Relevant Compounds (Examples) |

| HOMO/LUMO Energies | Predict electronic transitions, reactivity, and kinetic stability. researchgate.net | 2-amino-3-nitropyridine researchgate.net |

| Molecular Electrostatic Potential (MEP) | Identify sites for electrophilic and nucleophilic attack. mdpi.com | Nitropyridine-1-oxides mdpi.com |

| Transition State (TS) Energy | Determine the activation energy barrier of a reaction. rsc.org | Indole and aryl fluorides rsc.org |

| Fukui Functions | Predict local reactivity and regioselectivity. beilstein-journals.org | Graphene oxide beilstein-journals.org |

Conformational Analysis and Intermolecular Interaction Prediction

The three-dimensional structure and intermolecular interactions of this compound are fundamental to understanding its reactivity, crystal packing, and potential biological activity. Advanced research methodologies are employed to elucidate these characteristics with high precision.

Conformational Stability and Geometry: The conformation of substituted pyridines is often investigated using a combination of spectroscopic techniques and computational chemistry. Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the most stable conformation. For instance, studies on similar molecules like 2-chloro-4-methyl-3-nitropyridine (B135334) using DFT methods (such as B3LYP/6-311++G**) have shown that such compounds tend to adopt a planar conformation, a stability attributed to resonance effects within the molecule. Potential Energy Surface (PES) scans can be performed to explore the rotational barriers of substituent groups and confirm the lowest energy conformer. researchgate.net

Intermolecular Interaction Analysis: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure and identifying intermolecular contacts. Analysis of related compounds like 2,6-dichloro-3-nitropyridine (B41883) has revealed that the pyridine ring is essentially planar and that short, non-covalent interactions, such as Cl⋯O and Cl⋯Cl contacts, can be present in the crystal lattice. iucr.orgresearchgate.net

To further dissect these interactions, Hirshfeld surface analysis is a powerful visualization tool. This method maps the regions of close contact between adjacent molecules in a crystal. For analogous compounds such as 2,3-dichloro-5-nitropyridine, this technique can be used to identify and quantify various interactions, including halogen bonding (Cl⋯N), hydrogen bonding (C–H⋯O), and π-stacking, providing a detailed picture of the crystal packing forces. Additionally, Natural Bond Orbital (NBO) analysis offers insights into hyperconjugative interactions and charge delocalization, which contribute to molecular stability. researchgate.net

The table below summarizes key methodologies used for analyzing the structure and interactions of nitropyridine derivatives.

| Methodology | Application | Insights Gained | Example Compound Studied |

| Single-Crystal X-ray Diffraction | Determines 3D atomic arrangement in the solid state. | Precise bond lengths, bond angles, and identification of short intermolecular contacts. | 2,6-Dichloro-3-nitropyridine iucr.orgresearchgate.net |

| Hirshfeld Surface Analysis | Visualizes and quantifies intermolecular interactions in a crystal structure. | Identification of specific close contacts (e.g., Cl⋯N, C–H⋯O) and visualization of π-stacking. | 2,3-Dichloro-5-nitropyridine |

| Density Functional Theory (DFT) | Computes electronic structure to predict molecular properties. | Predicts stable conformations, vibrational frequencies, and electronic properties. | 2-chloro-4-methyl-3-nitropyridine |

| Natural Bond Orbital (NBO) Analysis | Analyzes the computed wavefunction to understand bonding and stability. | Reveals charge delocalization and hyperconjugative interactions contributing to molecular stability. | 4,6-dichloro-2-(methylthio) pyrimidine (B1678525) google.co.in |

High-Throughput Experimentation and Automated Synthesis Platforms

The advancement of drug discovery and materials science relies heavily on the rapid synthesis and screening of novel molecules. High-throughput experimentation (HTE) and automated synthesis platforms are transformative technologies in this regard, and building blocks like this compound are well-suited for these approaches. crysdotllc.com

Automated Synthesis Platforms: Modern chemical synthesis is increasingly leveraging automation to enhance speed, reproducibility, and efficiency. sigmaaldrich.com These platforms integrate robotics, software, and analytical tools to perform multi-step syntheses with minimal human intervention. researchgate.net For pyridine derivatives, automated systems can perform a wide array of reactions, including nucleophilic substitutions, cross-couplings (like Suzuki coupling), and amide bond formations, which are among the most common reactions in pharmaceutical chemistry. sigmaaldrich.comnih.gov

Flow Chemistry Systems: Continuous flow chemistry represents a significant advancement for the synthesis of pyridine derivatives. In a flow system, reagents are pumped through a network of tubes and reactors where the reaction occurs. This methodology offers precise control over reaction parameters such as temperature, pressure, and reaction time. It is particularly valuable for hazardous reactions, such as nitrations, by minimizing the volume of reactive intermediates at any given moment, thereby enhancing safety. researchgate.net An autonomous self-optimizing flow platform has been successfully used for the synthesis of pyridine-oxazoline (PyOX) ligands, demonstrating the power of integrating machine learning algorithms with flow chemistry to rapidly identify optimal reaction conditions for processes like nucleophilic aromatic substitution. researchgate.net

High-Throughput Library Synthesis: Automated platforms are instrumental in generating large libraries of compounds for biological screening. By using a common scaffold like this compound, diverse functional groups can be introduced through parallel synthesis, where many reactions are run simultaneously. nih.gov The reactivity of the two chlorine atoms and the directing effect of the nitro group on the pyridine ring make this compound a versatile starting material for creating a wide range of derivatives. Multicomponent reactions (MCRs) also provide a powerful strategy for rapidly building molecular complexity from simple precursors in a single step, an approach well-suited for HTE. researchgate.net

The table below outlines different automated synthesis technologies applicable to derivatives of this compound.

| Technology | Description | Key Advantages | Relevant Reaction Types |

| Automated Parallel Synthesizers | Robotic systems that perform multiple discrete reactions simultaneously in well plates. | High throughput for library generation; enhanced reproducibility. | Amide coupling, Suzuki coupling, Reductive amination, Nucleophilic substitution nih.gov |

| Continuous Flow Reactors | Reagents are continuously pumped through heated/cooled tubes or microreactors. | Superior temperature control, enhanced safety, easy scalability, rapid optimization. | Nitration, Nucleophilic Aromatic Substitution, Reduction researchgate.netresearchgate.net |

| Self-Optimizing Platforms | Integration of automated synthesis hardware with machine learning algorithms. | Autonomous reaction optimization, reducing experimental time and material waste. | Nucleophilic Aromatic Substitution, Imine formation, Cyclization researchgate.net |

Future Perspectives in 2,3 Dichloro 4 Nitropyridine Research

Development of Chemo- and Regioselective Transformations

The unique arrangement of chloro and nitro groups on the pyridine (B92270) ring of 2,3-dichloro-4-nitropyridine offers distinct reactivity, making it a valuable substrate for various chemical transformations. Future research will likely focus on developing highly chemo- and regioselective reactions to further enhance its synthetic utility.

The chlorine atom at the 4-position is generally more susceptible to nucleophilic substitution than the one at the 2-position. mdpi.com This inherent reactivity difference allows for selective functionalization. For instance, in the synthesis of imidazo[4,5-b]pyridines, the chlorine at C4 can be selectively replaced by an amine, leaving the C2 chlorine intact for subsequent reactions. mdpi.com Similarly, in the synthesis of isothiazolo[4,3-b]pyridines, selective C4 arylation has been achieved using ligand-free Suzuki-Miyaura coupling conditions. mdpi.com

Future efforts will likely aim to develop novel catalytic systems and reaction conditions that allow for even greater control over which chlorine atom reacts. This could involve the use of sterically demanding nucleophiles or tailored catalysts that can differentiate between the two positions with higher precision. Furthermore, exploring reactions that selectively target the C-H bonds or the nitro group while preserving the chloro substituents will open new avenues for creating complex molecular architectures.

Exploration of Sustainable and Catalytic Synthetic Routes

Modern organic synthesis increasingly emphasizes the principles of green chemistry, focusing on the use of renewable resources, minimizing waste, and reducing energy consumption. numberanalytics.com The synthesis of pyridine derivatives, including those derived from this compound, is moving towards more sustainable methods. researchgate.netnih.gov

Current synthetic routes to dichloronitropyridines often involve nitration using strong acids like nitric and sulfuric acid, which can be hazardous and produce significant waste. google.com Future research will focus on developing greener alternatives. This includes exploring catalytic methods that avoid harsh reagents. For example, transition-metal catalyzed reactions, such as those using palladium or copper, have shown promise in improving yields and selectivity in pyridine synthesis. numberanalytics.com

Other sustainable techniques being explored for pyridine synthesis include:

Multicomponent reactions (MCRs): These reactions combine three or more reactants in a single step, increasing efficiency and reducing waste. bohrium.com

Microwave-assisted synthesis: This technique can significantly shorten reaction times and improve yields. researchgate.netrasayanjournal.co.in

Solvent-free or green solvent reactions: Using environmentally friendly solvents like water or polyethylene (B3416737) glycol (PEG-400), or conducting reactions without a solvent, reduces the environmental impact. researchgate.netrasayanjournal.co.in

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical methods. numberanalytics.com

A patent for the preparation of 2,6-dichloro-3-nitropyridine (B41883) describes a method that avoids the use of concentrated sulfuric and nitric acid by starting with a 1,4-addition reaction followed by cyclization and chlorination. google.com Similar innovative and safer routes for this compound are a key area for future research.

Expansion of Application Spectrum in Diverse Chemical Disciplines

This compound and its derivatives are important intermediates in the synthesis of a wide range of valuable compounds. Their applications span pharmaceuticals, agrochemicals, and materials science. chemimpex.comchemimpex.com

Pharmaceuticals: Nitropyridines are crucial building blocks for various bioactive molecules. nih.goviucr.orgnih.gov Derivatives of dichloronitropyridines have been investigated for a range of therapeutic applications, including:

Anticancer agents

Antifungal and antibacterial agents

Inhibitors of specific enzymes such as Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3) nih.gov

Antiviral compounds iucr.org

For example, 2,4-dichloro-3-nitropyridine (B57353) is a reactant in the synthesis of Imigliptin, a treatment for type 2 diabetes. chemicalbook.com

Agrochemicals: Dichloronitropyridine derivatives are used in the development of herbicides, insecticides, and fungicides. chemimpex.comchemimpex.comdataintelo.com For instance, nitropyridyl-based dichloropropene ethers have shown potent insecticidal activities. acs.orgacs.org

Materials Science: The unique electronic properties imparted by the nitro and chloro groups make these compounds interesting for materials science applications. chemimpex.comchemimpex.comnbinno.com They can be used to create specialized polymers and coatings with enhanced durability and resistance. chemimpex.comchemimpex.com Some nitropyridines are also being explored for use in advanced functional materials and organic optical materials. nih.govidu.ac.id

Future research will focus on expanding this application spectrum. This includes the design of new derivatives with tailored properties for specific biological targets or material applications. The growing demand in the pharmaceutical and agrochemical sectors is expected to drive further innovation in this area. dataintelo.comcognitivemarketresearch.comprof-research.com

In-depth Mechanistic Understanding of Complex Reactions

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. The reactivity of the compound is largely governed by the electron-withdrawing nitro group and the two chlorine substituents, which make the pyridine ring susceptible to nucleophilic attack.

Key areas for future mechanistic studies include:

Nucleophilic Aromatic Substitution (SNAr): While it is known that the C4 position is generally more reactive, a quantitative understanding of the factors influencing this regioselectivity, such as solvent effects and the nature of the nucleophile, is still needed. researchgate.net

Transition-Metal-Catalyzed Cross-Coupling Reactions: These reactions are becoming increasingly important for C-C and C-N bond formation. numberanalytics.comsnnu.edu.cn Mechanistic studies, including computational modeling, can help elucidate the catalytic cycle, identify key intermediates, and rationalize the observed selectivity. For example, understanding the oxidative addition of the C-NO2 bond in denitrative coupling reactions is key to designing better catalysts. acs.org

Reactions involving the nitro group: The reduction of the nitro group to an amine is a common transformation. Studying the mechanism of this reduction with different reagents can lead to more efficient and selective methods.

Advanced analytical techniques, such as in-situ spectroscopy and kinetic studies, combined with computational chemistry, will be invaluable in unraveling the intricate details of these complex reactions.

Design and Synthesis of Next-Generation Dichloronitropyridine Analogs

The design and synthesis of new analogs of this compound with novel substitution patterns and functionalities is a promising area for future research. By systematically modifying the structure of the pyridine ring, chemists can fine-tune the electronic and steric properties of the molecule to achieve desired reactivity and biological activity.

Examples of related dichloronitropyridine isomers and analogs that have been studied include:

2,6-Dichloro-3-nitropyridine iucr.orgdataintelo.com

2,4-Dichloro-5-nitropyridine

3,4-Dichloro-5-nitropyridine

2,6-Dichloro-4-nitropyridine cymitquimica.com

Future research could focus on introducing a wider variety of substituents at different positions on the pyridine ring. This could involve the use of advanced C-H functionalization techniques to directly introduce new groups onto the pyridine core. nih.govmdpi.comnih.gov The development of analogs with different halogen atoms, such as fluorine, could also lead to compounds with unique properties. valuates.com

The synthesis of these new analogs will provide a platform for discovering next-generation pharmaceuticals, agrochemicals, and functional materials with improved efficacy and novel modes of action.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-dichloro-4-nitropyridine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via sequential nitration and chlorination of pyridine derivatives. For example, nitration of 4-hydroxypyridine under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) yields 4-nitro derivatives, followed by chlorination using PCl₅/POCl₃ at reflux (80–100°C) to introduce chloro substituents . Optimization of stoichiometry (e.g., molar ratios of nitrating agents) and temperature gradients is critical to minimize side reactions (e.g., over-nitration or ring degradation). Yield improvements (up to 65–70%) are reported when using anhydrous conditions and inert atmospheres .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodology :

- ¹H/¹³C NMR : The nitro group induces deshielding in adjacent protons (δ ~8.5–9.0 ppm for pyridine ring protons), while chloro substituents split signals due to coupling.

- IR Spectroscopy : Characteristic peaks include NO₂ asymmetric stretching (~1520 cm⁻¹) and C–Cl stretching (~750 cm⁻¹).

- Mass Spectrometry : Molecular ion [M]⁺ at m/z 207 (C₅H₂Cl₂N₂O₂) and fragments (e.g., loss of NO₂ or Cl groups) confirm substitution patterns. Cross-referencing with databases like SciFinder ensures accuracy .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodology :

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of toxic vapors.

- Store in airtight containers at 0–6°C to prevent decomposition.

- Dispose of waste via certified hazardous waste services to mitigate environmental risks .

Advanced Research Questions

Q. How do electronic effects of the nitro and chloro substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

- Methodology :

- The nitro group at the 4-position is a strong electron-withdrawing group, activating the pyridine ring for NAS at the 2- and 3-positions. Chloro substituents further direct reactivity:

- Kinetic Studies : Monitor reaction rates with nucleophiles (e.g., amines) under varying conditions (polar aprotic solvents, elevated temperatures).

- DFT Calculations : Use computational models (e.g., Gaussian) to analyze charge distribution and transition states. Studies show that the 2-chloro position is more reactive due to steric and electronic effects .

Q. What challenges arise in characterizing byproducts during the synthesis of this compound, and how can they be resolved?

- Methodology :

- HPLC-MS : Detect trace impurities (e.g., dichloro-nitropyridine N-oxide or dehalogenated derivatives) using reverse-phase chromatography and high-resolution MS.

- X-ray Crystallography : Resolve ambiguous structures (e.g., regioisomers) by growing single crystals in DMSO/EtOH mixtures.

- Contradiction Analysis : Compare experimental data with theoretical predictions (e.g., NMR chemical shifts via ACD/Labs software) to identify discrepancies .

Q. How can catalytic systems (e.g., Pd/Cu) enhance cross-coupling reactions involving this compound?

- Methodology :

- Buchwald–Hartwig Amination : Employ Pd(OAc)₂/Xantphos with Cs₂CO₃ in toluene at 110°C to substitute chloro groups with aryl amines.

- Optimization : Screen ligands (e.g., BINAP vs. DPPF) and bases (K₃PO₄ vs. NaOtBu) to improve conversion rates.

- Mechanistic Insights : Use in situ IR to monitor intermediate formation (e.g., oxidative addition of Pd to C–Cl bonds) .

Methodological Considerations

Q. What strategies improve the reproducibility of this compound synthesis across laboratories?

- Standardization :

- Pre-dry reagents (PCl₅, POCl₃) over molecular sieves.

- Calibrate temperature controls (±1°C accuracy) during nitration.

- Validate purity via melting point (mp ~125–127°C) and elemental analysis (C, H, N, Cl within ±0.3% of theoretical values) .

Q. How can researchers address conflicting spectral data for this compound in literature?

- Resolution Steps :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。